molecular formula C14H16N2OS B5179692 4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5179692
M. Wt: 260.36 g/mol
InChI Key: MEFYKSWVESHEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that features a thiophene ring substituted with ethyl, methyl, and pyridin-2-ylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur . The resulting thiophene derivative can then be further functionalized through various substitution reactions to introduce the ethyl, methyl, and pyridin-2-ylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and pyridin-2-ylmethyl groups on the thiophene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-ethyl-5-methyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-6-4-5-7-15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFYKSWVESHEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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